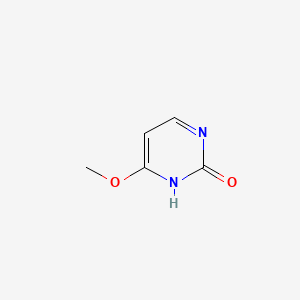

6-methoxypyrimidin-2(1h)-one

Description

6-Methoxypyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core with a methoxy (-OCH₃) substituent at the 6-position and a ketone group at the 2-position. The compound’s versatility in drug design stems from its ability to undergo functionalization at positions 5 and 6, enabling modulation of electronic, steric, and pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYQDFZPGAAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158357 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133762-82-0, 18002-25-0 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxypyrimidin-2(1h)-one involves several methods. One common approach is the condensation of ethyl acetoacetate with thiourea, followed by cyclization and methylation . Another method involves the oxidation of 6-methyluracil using ammonium persulfate under Elbs reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-methoxypyrimidin-2(1h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 5-hydroxy-6-methyluracil using ammonium persulfate . It can also participate in nucleophilic substitution reactions, such as the reaction with toluenesulfonyl chloride to form quaternary ammonium salts .

Common Reagents and Conditions:

Oxidation: Ammonium persulfate, metal phthalocyanine catalysts.

Substitution: Toluenesulfonyl chloride, methanesulfonyl chloride, tertiary amines.

Major Products:

Oxidation: 5-Hydroxy-6-methyluracil.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

6-methoxypyrimidin-2(1h)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various nucleoside analogs and derivatives.

Biology: Plays a role in the study of DNA and RNA structure and function, as well as in the development of genetic engineering techniques.

Medicine: Utilized in the design and synthesis of novel cytotoxic agents for cancer treatment.

Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of antiviral and antitumor drugs.

Mechanism of Action

The mechanism of action of 6-methoxypyrimidin-2(1h)-one involves its incorporation into DNA and RNA, where it pairs with adenine through hydrogen bonding. This base pairing is essential for the accurate replication and transcription of genetic information . In medicinal applications, derivatives of this compound can inhibit enzymes such as thymidine phosphorylase, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of the methoxy group significantly impacts physicochemical and biological properties:

- 4-Methoxy-1-methylpyrimidin-2(1H)-one (CAS 7152-66-1): The methoxy group at the 4-position results in a density of 1.18 g/cm³, boiling point of 193.6°C, and vapor pressure of 0.46 mmHg at 25°C . This compound’s lower polarity compared to 6-methoxy derivatives may enhance membrane permeability.

- 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS 1142201-85-1): Hydroxy groups at positions 5 and 6 increase hydrophilicity (topological polar surface area: 75.4 Ų) but may reduce blood-brain barrier penetration .

Table 1: Bioactivity Comparison of Pyrimidinone Derivatives

Notable Findings:

- 4-Methoxy derivatives exhibit potent anti-inflammatory activity, suggesting that methoxy positioning (para vs. ortho) modulates target selectivity .

- Dihydroquinazolinones (e.g., MHY2251) share structural similarities with pyrimidinones but demonstrate distinct mechanisms, such as SIRT1 inhibition, highlighting the impact of ring expansion on bioactivity .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

Analysis :

- Methoxy substituents generally reduce water solubility compared to hydroxy or amino groups. However, 6-methoxy derivatives may balance lipophilicity and target affinity better than polar analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.